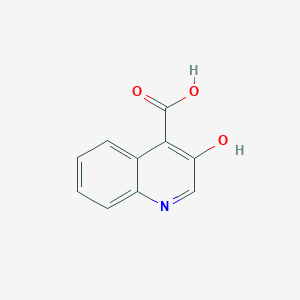

3-Hydroxyquinoline-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-11-7-4-2-1-3-6(7)9(8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNVEJDRXSFZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151989 | |

| Record name | Cinchoninic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-13-8 | |

| Record name | 3-Hydroxy-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxycinchoninic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QJT7K2GZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyquinoline-4-carboxylic Acid (CAS 118-13-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyquinoline-4-carboxylic acid, also known as 3-hydroxycinchoninic acid, is a heterocyclic compound with a quinoline core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. The strategic placement of hydroxyl and carboxylic acid functionalities on the quinoline ring at positions 3 and 4, respectively, imparts unique physicochemical properties and a versatile reactivity profile, making it a valuable intermediate and a pharmacophore of interest. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and biological significance of this compound (CAS 118-13-8), tailored for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 118-13-8 | [1][2][3] |

| Molecular Formula | C₁₀H₇NO₃ | [1][2] |

| Molecular Weight | 189.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Hydroxy-4-quinolinecarboxylic acid, 3-Hydroxycinchoninic acid | [1] |

| Appearance | Solid | [2] |

| XLogP3 | 1.9 | [1] |

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is classically achieved through the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[4][5] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6] For the synthesis of this compound, a suitable α-hydroxy carbonyl compound or its equivalent would be required.

Conceptual Experimental Protocol: Pfitzinger Synthesis

This protocol is a representative example for the synthesis of a quinoline-4-carboxylic acid derivative and can be adapted for the synthesis of this compound with the appropriate α-hydroxy carbonyl reactant.

Materials and Reagents:

-

Isatin

-

α-Hydroxy carbonyl compound (e.g., hydroxyacetone or a protected equivalent)

-

Potassium Hydroxide (KOH)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic; cooling may be necessary.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow, indicating the formation of the potassium isatinate intermediate. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[8]

-

Addition of Carbonyl Compound: Add a stoichiometric equivalent of the α-hydroxy carbonyl compound dropwise to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the ethanol by rotary evaporation.

-

Dissolve the residue in water to form the potassium salt of the product.

-

Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.

-

Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 4-5 to precipitate the crude this compound.

-

Cool the suspension in an ice bath for at least 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Diagram of the Pfitzinger Reaction Mechanism:

Caption: Generalized mechanism of the Pfitzinger reaction.

Spectroscopic Properties

Infrared (IR) Spectroscopy

The PubChem database indicates the availability of an FTIR spectrum for this compound, acquired using a KBr-pellet technique.[1] The spectrum is expected to show characteristic absorption bands for the hydroxyl, carboxylic acid, and quinoline functionalities.

-

O-H Stretching (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

O-H Stretching (Phenolic): A sharper, less intense band for the phenolic hydroxyl group may be observed around 3200-3600 cm⁻¹.

-

C=O Stretching (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid, conjugated with the quinoline ring.

-

C=C and C=N Stretching (Aromatic): Multiple sharp bands of variable intensity are expected in the 1450-1620 cm⁻¹ region, corresponding to the vibrations of the quinoline ring system.

-

C-O Stretching and O-H Bending: Bands in the fingerprint region (below 1400 cm⁻¹) will correspond to C-O stretching and O-H bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectra with full assignments are not currently published. However, based on the structure and data from analogous quinoline derivatives, the following key resonances can be predicted.[9][10]

¹H NMR:

-

Aromatic Protons (Quinoline Ring): A series of multiplets is expected in the downfield region (approximately 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring system. The exact chemical shifts and coupling constants will depend on the electronic effects of the hydroxyl and carboxyl substituents.

-

Carboxylic Acid Proton: A broad singlet is expected at a very downfield chemical shift (typically >10 ppm, often around 12-13 ppm) for the acidic proton of the carboxylic acid group. This signal would disappear upon D₂O exchange.

-

Phenolic Proton: A broad singlet for the phenolic hydroxyl proton is also expected, with its chemical shift being dependent on the solvent and concentration. This signal would also be exchangeable with D₂O.

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-175 ppm.

-

Aromatic Carbons: The ten carbons of the quinoline ring system will appear in the aromatic region (approximately 110-160 ppm). The carbons attached to the hydroxyl and carboxyl groups, as well as the nitrogen atom, will have distinct chemical shifts influenced by their local electronic environments.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the quinoline ring, the phenolic hydroxyl group, and the carboxylic acid group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are essential for creating derivatives with modified pharmacokinetic and pharmacodynamic properties.

-

Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. It also activates the quinoline ring towards electrophilic substitution reactions.

-

Quinoline Ring System: The quinoline ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, although the positions of these reactions will be directed by the existing substituents.

The presence of both a hydroxyl and a carboxylic acid group allows for the formation of various derivatives, which has been explored in the context of developing new therapeutic agents.[11]

Biological and Pharmacological Properties

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and this compound and its derivatives have shown promise in several therapeutic areas.

Asialoglycoprotein Receptor (ASGPR) Ligands

One of the most significant reported activities of this compound derivatives is their ability to act as potent ligands for the asialoglycoprotein receptor (ASGPR).[12][13] ASGPR is a C-type lectin predominantly expressed on the surface of hepatocytes and is a key target for liver-specific drug delivery.

The natural ligands for ASGPR are glycoproteins with terminal galactose or N-acetylgalactosamine (GalNAc) residues. The binding is primarily mediated by interactions with the hydroxyl groups at the C3 and C4 positions of the sugar ring.[13] It is hypothesized that the 3-hydroxy-4-carboxyquinoline scaffold can mimic the spatial arrangement of these critical hydroxyl groups, enabling it to bind to the carbohydrate recognition domain of the receptor. This makes this compound a promising platform for the development of small molecule-based targeting moieties for the delivery of therapeutic payloads to the liver.[14][15][16]

ASGPR Ligand Binding Workflow:

Caption: Targeted drug delivery via ASGPR binding.

Antioxidant Activity

Derivatives of this compound have also been investigated for their antioxidant properties. The phenolic hydroxyl group is a key structural feature that can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. Studies have shown that certain derivatives exhibit good antioxidant activity in assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization test.[11]

Safety and Handling

This compound is classified as an irritant.[1] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound (CAS 118-13-8) is a versatile heterocyclic compound with a rich chemical and biological profile. Its synthesis, primarily through the Pfitzinger reaction, provides access to a valuable scaffold for medicinal chemistry. The presence of both hydroxyl and carboxylic acid functionalities allows for diverse chemical modifications, leading to the development of derivatives with tailored properties. Of particular note is its potential as a mimic of natural sugars for targeting the asialoglycoprotein receptor, opening avenues for liver-specific drug delivery. Furthermore, its antioxidant capabilities suggest potential applications in conditions associated with oxidative stress. This technical guide provides a foundational understanding of this important molecule, highlighting its properties and potential for future research and drug development endeavors.

References

- 1. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of the molecular interaction of asialoglycoprotein receptor with its ligands using surface plasmon resonance spectroscopy [publichealthtoxicology.com]

- 13. Hepatocyte targeting via the asialoglycoprotein receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of a Triantennary Quinoline Glycoconjugate with the Asialoglycoprotein Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 3-Hydroxyquinoline-4-carboxylic Acid from Isatin

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 3-hydroxyquinoline-4-carboxylic acid, a valuable heterocyclic compound, utilizing isatin as a primary starting material. Quinoline-4-carboxylic acids are a privileged scaffold in medicinal chemistry, and the introduction of a hydroxyl group at the 3-position significantly influences the molecule's biological activity and potential as a synthetic intermediate. This document is tailored for researchers, medicinal chemists, and drug development professionals, offering a detailed examination of the underlying reaction mechanism, a field-proven experimental protocol, and critical process parameters. By grounding the synthesis in the principles of the Pfitzinger reaction and its specific variants, this guide explains the causal relationships behind experimental choices, ensuring a reproducible and high-yielding methodology.

Introduction: The Significance of the this compound Scaffold

The quinoline nucleus is a cornerstone in the architecture of numerous chemotherapeutic agents, with derivatives exhibiting a vast spectrum of medicinal properties, including anti-inflammatory, antiviral, antibacterial, and antitumor activities.[1][2] Within this important class, this compound (also known as 3-hydroxycinchoninic acid) has emerged as a particularly valuable building block. Its unique arrangement of a carboxylic acid, a hydroxyl group, and the quinoline nitrogen creates a powerful tridentate chelation site and a versatile platform for further functionalization.

Recent research has highlighted its potential in developing novel therapeutics. For instance, derivatives of this compound are being actively investigated as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), presenting a promising avenue for targeted drug delivery to hepatocytes.[3] Furthermore, the scaffold is being explored for the synthesis of new compounds with significant antioxidant properties.[4] The synthesis of this compound from readily available isatin is therefore a process of high interest in both academic and industrial research. While several methods exist for quinoline synthesis, such as the Friedländer and Doebner-von Miller reactions, the Pfitzinger reaction offers a direct and efficient route from isatin to the desired quinoline-4-carboxylic acid core structure.[5][6]

The Synthetic Pathway: A Mechanistic Deep Dive

The synthesis of this compound from isatin is a specialized adaptation of the classic Pfitzinger reaction. The standard Pfitzinger condensation involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[7][8] To achieve the specific 3-hydroxy substitution, a key strategic modification is required: the use of an α-halocarbonyl compound, such as chloropyruvic acid.[9]

The reaction proceeds through a cascade of well-defined steps:

-

Ring Opening of Isatin: The process is initiated by a strong base, typically potassium hydroxide, which catalyzes the hydrolytic cleavage of the amide bond within the isatin ring. This forms the potassium salt of 2-aminophenylglyoxylic acid (potassium isatinate), a key keto-acid intermediate.[1][7]

-

Condensation and Cyclization: The isatinate intermediate then reacts with the α-halocarbonyl compound. In the case of chloropyruvic acid, an intermolecular condensation is followed by an intramolecular cyclization.

-

Dehydration and Aromatization: The cyclized intermediate readily undergoes dehydration to form the stable aromatic quinoline ring system, yielding the final product.

The complete mechanistic pathway is illustrated below.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Validated Methodology

This protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[9] It outlines the synthesis of this compound from isatin and chloropyruvic acid.

| Reagent | CAS Number | Molecular Formula | Notes |

| Isatin | 91-56-5 | C₈H₅NO₂ | Reagent grade, purity ≥98% |

| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | Reagent grade, assay ≥85% |

| Chloropyruvic Acid | 617-43-6 | C₃H₃ClO₃ | Prepared fresh or purchased |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | Concentrated (37%) and dilute solutions |

| Deionized Water | 7732-18-5 | H₂O | For solutions and washing |

| Nitrogen Gas (N₂) | 7727-37-9 | N₂ | Inert atmosphere |

-

Multi-necked round-bottom flask (e.g., 3 L)

-

Mechanical stirrer with a sealed bearing

-

Thermometer

-

Gas inlet and outlet tubes

-

Cooling bath (ice/water)

-

Large Büchner funnel and filter flask

-

Standard laboratory glassware

The experimental workflow is summarized in the diagram below, followed by the detailed steps.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

-

Preparation of Base Solution: In a 3-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, prepare a solution of potassium hydroxide (448 g, approx. 8 moles) in deionized water (900 ml). Caution: The dissolution is highly exothermic.

-

Isatin Ring Opening: To the hot, stirred KOH solution, add isatin (147 g, 1 mole). The solid will dissolve rapidly, forming an orange-yellow solution of potassium isatinate.

-

Establish Inert Atmosphere: Flush the flask with nitrogen gas and maintain a slight positive pressure of nitrogen throughout the reaction. Cool the solution to 20–25°C using a water bath.

-

Addition of Chloropyruvic Acid: While stirring vigorously, add chloropyruvic acid (168.5 g, 1.375 moles) gradually over a 2-hour period. Maintain the temperature between 20–25°C, cooling as necessary.

-

Initial Reaction: After the addition is complete, continue stirring for an additional hour.

-

Reaction Maturation: Stop the stirring and nitrogen flow. Stopper the flask and allow the mixture to stand at room temperature for 6 days.

-

Product Precipitation: After 6 days, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will cause the crude this compound to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with water to remove inorganic salts.

-

Purification: Transfer the moist crude product to a large beaker. Add water and then slowly add a 50% sodium hydroxide solution until the solid just dissolves. Filter this solution to remove any insoluble impurities. Re-precipitate the purified product by acidifying the filtrate with hydrochloric acid.

-

Final Wash and Drying: Collect the purified product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry to a constant weight.

Process Parameters and Yield Optimization

The success of this synthesis hinges on the careful control of several key parameters. The rationale behind these choices is critical for both maximizing yield and ensuring product purity.

| Parameter | Recommended Value | Rationale / Causality |

| Base | Potassium Hydroxide (KOH) | A strong base is required for the efficient hydrolytic ring-opening of isatin. KOH provides the necessary nucleophilic hydroxide ions.[7] |

| Isatin:Base Ratio | ~1:8 molar ratio | A large excess of base ensures the complete and rapid formation of the isatinate salt, driving the initial equilibrium forward.[9] |

| Temperature Control | 20–25°C during addition | This temperature range is a critical compromise. It is high enough for the reaction to proceed but low enough to minimize side reactions and potential polymerization or decomposition, which can occur at elevated temperatures.[10] |

| Reaction Time | 6 days | The cyclization and aromatization steps are slow at room temperature. Allowing the reaction to stand for an extended period is crucial for driving the reaction to completion and achieving a high yield.[9] |

| Atmosphere | Inert (Nitrogen) | The isatinate intermediate, being an amino-phenyl derivative, can be susceptible to air oxidation. An inert atmosphere protects this and other intermediates from degradation. |

| pH of Precipitation | ~2 | Strong acidification is necessary to fully protonate the carboxylic acid and the phenolic hydroxyl group, minimizing their solubility in the aqueous medium and ensuring maximum precipitation of the product. |

Troubleshooting Insights:

-

Low Yield: Often caused by incomplete reaction (insufficient time), improper temperature control leading to side products, or loss of product during workup. Ensure the full 6-day maturation period is observed.

-

Tarry/Dark Product: May indicate oxidation of intermediates or side reactions from excessive heat. Strict temperature control and a nitrogen atmosphere are the primary preventative measures. If the final product is dark, an additional purification step (e.g., treatment with activated charcoal during the dissolution in base) may be necessary.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed through rigorous analysis.

| Property | Value | Source |

| CAS Number | 118-13-8 | [11] |

| Molecular Formula | C₁₀H₇NO₃ | [11][12] |

| Molecular Weight | 189.17 g/mol | [11] |

| Appearance | Light-yellow to tan solid | [13] |

| Melting Point | > 300 °C | [14] |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | [11] |

-

¹H-NMR: Expected signals would include aromatic protons on the benzo portion of the quinoline ring, a distinct singlet for the proton at the C2 position, and broad signals for the acidic protons of the hydroxyl and carboxylic acid groups (which may exchange with D₂O).

-

FT-IR (cm⁻¹): Characteristic peaks would be observed for O-H stretching (broad band, ~3400-2500 cm⁻¹, for both phenol and carboxylic acid), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1600-1450 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]+ should be observed at m/z 189.04, corresponding to the molecular weight of the compound.[15]

Safety and Handling

All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Potassium Hydroxide (KOH): Highly corrosive and can cause severe skin and eye burns. The dissolution in water is strongly exothermic and can cause boiling and splashing if water is added to the solid. Always add KOH slowly to water.

-

Isatin & Chloropyruvic Acid: These reagents may cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[11]

-

Hydrochloric Acid (Conc.): Corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care.

Conclusion and Future Perspectives

The synthesis of this compound from isatin via a modified Pfitzinger reaction is a reliable and scalable method for producing this high-value chemical intermediate. By understanding the underlying mechanism and carefully controlling key experimental parameters such as temperature, stoichiometry, and reaction time, researchers can consistently achieve high yields of the purified product. The resulting compound serves as a critical starting point for the development of advanced materials, dyes, and, most importantly, novel therapeutic agents targeting a range of diseases.[3][16] Its versatile structure ensures its continued relevance in the field of medicinal and synthetic chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. ijsr.net [ijsr.net]

- 3. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 14. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 15. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 16. shubhamspecialty.com [shubhamspecialty.com]

3-Hydroxyquinoline-4-carboxylic acid molecular structure and IUPAC name

An In-depth Technical Guide to 3-Hydroxyquinoline-4-carboxylic Acid: Structure, Properties, and Therapeutic Potential

Executive Summary

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Possessing a quinoline core functionalized with both hydroxyl and carboxylic acid groups, this molecule serves as a versatile scaffold for synthesizing novel therapeutic agents. Its structural features enable potent interactions with biological targets, leading to diverse pharmacological activities. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and established applications, with a particular focus on its role in developing targeted drug delivery systems and antioxidants. Designed for researchers and drug development professionals, this document synthesizes foundational knowledge with field-proven insights to support advanced research and application.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and neuroprotective effects[1]. The strategic placement of functional groups on this core structure allows for the fine-tuning of pharmacological properties.

This compound (3H4C) emerges as a particularly valuable derivative. The hydroxyl group at position 3 and the carboxylic acid at position 4 create a unique electronic and steric environment, facilitating intramolecular hydrogen bonding and providing key interaction points for receptor binding[2]. These features have made 3H4C and its analogues prime candidates for targeted therapies, most notably as high-affinity ligands for the asialoglycoprotein receptor (ASGPR), paving the way for hepatocyte-specific drug delivery[3].

Molecular Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental characteristics is crucial for its application in research and synthesis.

Nomenclature and Structure

-

IUPAC Name : this compound[4].

-

Synonyms : 3-Hydroxy-4-quinolinecarboxylic acid, 3-Hydroxycinchoninic acid[4].

The molecular structure consists of a quinoline core with a hydroxyl (-OH) group substituted at the C3 position and a carboxylic acid (-COOH) group at the C4 position. The proximity of these two functional groups allows for strong intramolecular hydrogen bonding, which contributes to the molecule's planarity and stability.

Caption: Molecular structure of this compound.

Physicochemical Data

The properties of 3H4C make it suitable for various laboratory and industrial applications. It typically appears as a solid and exhibits limited solubility in water but is soluble in polar organic solvents[2].

| Property | Value | Source |

| CAS Number | 118-13-8 | [4][5][7] |

| Molecular Formula | C₁₀H₇NO₃ | [4][6] |

| Molecular Weight | 189.17 g/mol | [4][5] |

| Physical State | Solid | [5] |

| InChI Key | MXNVEJDRXSFZQB-UHFFFAOYSA-N | [4][5] |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | [4] |

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic organic reactions. For substituted quinolines like 3H4C, methods often involve the condensation of anilines with β-keto esters (Combes synthesis) or related pathways. A well-established method for a closely related analogue, 2-methyl-3-hydroxyquinoline-4-carboxylic acid, involves the condensation of isatin with a halo-ketone, providing a conceptual basis for synthesizing the 3-hydroxy scaffold[8].

Experimental Protocol: Synthesis of a Quinoline-4-Carboxylic Acid Derivative

This protocol describes a general method for the hydrolysis of a quinoline ester to its corresponding carboxylic acid, a common final step in many synthetic routes[9].

Objective: To hydrolyze ethyl 4-hydroxyquinoline-3-carboxylate to 4-hydroxyquinoline-3-carboxylic acid.

Materials:

-

Ethyl 4-hydroxyquinoline-3-carboxylate

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH), 2N solution

-

Hydrochloric Acid (HCl), 2N or 4N solution

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

pH meter or pH paper

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Suspension: Suspend the starting material, ethyl 4-hydroxyquinoline-3-carboxylate (e.g., 15 g, 69 mmol), in a 2N aqueous solution of sodium hydroxide (150 mL) in a round-bottom flask[9].

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for 2-3 hours[9]. The causality here is that the elevated temperature and basic conditions are necessary to drive the saponification (hydrolysis) of the ester to completion.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. If any unreacted starting material or solid impurities are present, filter the solution[9].

-

Acidification: Slowly acidify the filtrate by adding hydrochloric acid dropwise while stirring. Monitor the pH continuously. A precipitate will begin to form as the solution becomes acidic. Adjust the final pH to approximately 4 to ensure complete precipitation of the carboxylic acid product[9]. This step is critical as the product is soluble as its sodium salt (carboxylate) under basic conditions and precipitates out in its neutral acid form.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual salts and acid. Dry the product under vacuum to yield the final 4-hydroxyquinoline-3-carboxylic acid as a pale solid[9].

Caption: Generalized workflow for the synthesis of a quinoline carboxylic acid.

Spectroscopic Characterization

The structure of 3H4C can be unequivocally confirmed using standard spectroscopic methods. While a complete dataset is best obtained experimentally, the expected spectral features can be predicted:

-

¹H NMR: Aromatic protons on the benzene portion of the quinoline ring would appear as multiplets in the δ 7-9 ppm range. The proton at the C2 position would likely be a singlet further downfield. The acidic protons of the -OH and -COOH groups may be broad or exchange with the solvent (e.g., DMSO-d₆).

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1700 cm⁻¹), and C=C/C=N stretches from the aromatic rings (around 1500-1600 cm⁻¹)[10].

-

Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 189. Common fragmentation patterns would involve the loss of H₂O (m/z 171) and CO₂ (m/z 145)[10].

Applications in Drug Development and Research

The unique structure of this compound makes it a powerful tool in medicinal chemistry, particularly for creating agents that require specific molecular recognition.

High-Affinity Ligands for ASGPR-Targeted Drug Delivery

The asialoglycoprotein receptor (ASGPR) is a lectin highly expressed on the surface of liver hepatocytes, where it functions to clear galactose-terminated glycoproteins from circulation[3]. This liver-specific expression makes it an ideal target for delivering therapeutic agents directly to hepatocytes, minimizing off-target effects.

Recent research has demonstrated that derivatives of this compound are potent ASGPR ligands, with binding affinities in the nanomolar range. These affinities significantly exceed those of native ligands like N-acetylgalactosamine (GalNAc)[3]. The quinoline scaffold acts as a bio-isostere for the sugar moiety, with the hydroxyl and carboxylic acid groups mimicking the hydrogen bonding interactions of the sugar's hydroxyls. This makes 3H4C a cheaper, more synthetically accessible, and potentially more efficient alternative to GalNAc for developing liver-targeted drug conjugates[3].

Caption: Targeted delivery of a drug to hepatocytes via a 3H4C-ASGPR interaction.

Antioxidant Activity

Quinoline derivatives, especially those bearing hydroxyl groups, are known to possess antioxidant properties. The hydroxyl group can act as a hydrogen donor to neutralize free radicals, thereby mitigating oxidative stress. Studies on various 2- and this compound derivatives have confirmed their ability to act as antioxidants, evaluated through methods like the ABTS assay[11][12]. The development of potent antioxidants is a key strategy in combating numerous diseases associated with oxidative damage, including neurodegenerative disorders and inflammation.

Conclusion

This compound is a foundational molecule with significant and expanding utility in the field of drug development. Its well-defined structure, characterized by a rigid quinoline scaffold and key hydrogen-bonding functional groups, provides a robust platform for rational drug design. The demonstrated success of its derivatives as high-affinity ligands for the ASGPR highlights its immense potential in creating next-generation, liver-targeted therapeutics. Further exploration of this scaffold is expected to yield novel compounds with potent antioxidant, anticancer, and other valuable pharmacological activities, cementing its status as a molecule of high importance for researchers and scientists.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 3. Development and evaluation of this compound derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]

- 4. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]

- 9. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

3-Hydroxyquinoline-4-carboxylic acid spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxyquinoline-4-carboxylic Acid

This guide provides a detailed examination of the essential spectral data for this compound (CAS: 118-13-8), a key heterocyclic compound utilized in various research and development applications, including as a building block in medicinal chemistry.[1][2] Understanding its spectral signature is paramount for confirming its structural integrity, assessing purity, and ensuring its suitability for downstream applications. This document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to offer a comprehensive analytical profile for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound possesses the molecular formula C₁₀H₇NO₃ and a molecular weight of 189.17 g/mol .[1] The structure comprises a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The key functional groups dictating its spectral properties are a hydroxyl group at position 3 and a carboxylic acid group at position 4. The proximity of these groups allows for potential intramolecular hydrogen bonding, which can influence its spectral characteristics.[3]

A multi-technique spectroscopic approach is essential for unambiguous characterization.

-

Mass Spectrometry (MS) confirms the molecular weight and provides insights into fragmentation patterns, aiding in structural confirmation.

-

Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule through their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-hydrogen framework, elucidating the precise connectivity and chemical environment of each atom.

Caption: Figure 1. A typical workflow for the comprehensive structural analysis of a chemical compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a polar molecule like this compound, Electrospray Ionization (ESI) is a preferred method as it is a soft ionization technique that typically keeps the molecule intact.

Experimental Protocol (Illustrative)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: The solution is introduced into an ESI-MS instrument.

-

Ionization: The sample is ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.

-

Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Data Interpretation and Expected Fragmentation

The nominal molecular weight is 189 g/mol . Therefore, the primary ions expected in high-resolution mass spectrometry are:

-

Positive Ion Mode ([M+H]⁺): m/z ≈ 190.05

-

Negative Ion Mode ([M-H]⁻): m/z ≈ 188.03

Key fragmentation pathways provide structural confirmation. A common and diagnostic fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).

Caption: Figure 2. Expected fragmentation of the parent ion in negative mode ESI-MS.

Data Summary: Mass Spectrometry

| Adduct/Fragment | Formula | Calculated m/z | Ionization Mode |

| [M+H]⁺ | [C₁₀H₈NO₃]⁺ | 190.050 | ESI (+) |

| [M+Na]⁺ | [C₁₀H₇NO₃Na]⁺ | 212.032 | ESI (+) |

| [M-H]⁻ | [C₁₀H₆NO₃]⁻ | 188.035 | ESI (-) |

| [M-H-CO₂]⁻ | [C₉H₆NO]⁻ | 144.045 | ESI (-) |

| Predicted data based on molecular formula. Experimental values may vary slightly.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is exceptionally useful for identifying the functional groups present.[5] For solid samples, Attenuated Total Reflectance (ATR) or preparing a KBr pellet are common methods.[6]

Experimental Protocol (ATR-FTIR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum of this compound is expected to be complex but dominated by several key features:

-

O-H Stretching: A very broad absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The phenolic O-H stretch will also contribute to this region.

-

C=O Stretching: A strong, sharp absorption band around 1760-1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

-

C=C and C=N Stretching: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic quinoline ring system.

-

O-H Bending: A broad peak around 950-910 cm⁻¹ can be attributed to the out-of-plane bend of the carboxylic acid O-H group.

Data Summary: Characteristic IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 (broad) | O-H Stretch | Carboxylic Acid & Phenol |

| 1760 - 1690 (strong) | C=O Stretch | Carboxylic Acid |

| 1600 - 1450 (medium) | C=C / C=N Stretch | Aromatic/Heterocyclic Ring |

| 1320 - 1000 (strong) | C-O Stretch | Alcohol, Carboxylic Acid |

| 950 - 910 (broad) | O-H Bend | Carboxylic Acid |

| Reference ranges are based on standard IR correlation tables.[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Disclaimer: Publicly available, experimentally verified NMR spectra for this compound are not readily found. The following data and interpretations are predictive, based on established principles of NMR spectroscopy and data from analogous structures. Experimental verification is essential.

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (from -OH and -COOH).

-

Instrumentation: The sample is placed in a high-field NMR spectrometer.

-

Data Acquisition: ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) are acquired. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

¹H NMR Spectral Interpretation (Predicted)

The ¹H NMR spectrum is expected to show signals for 5 aromatic protons and 2 exchangeable protons. The aromatic protons will appear in the typical downfield region (δ 7.0-9.0 ppm), with splitting patterns determined by their coupling to adjacent protons. The acidic protons are expected to be broad and may exchange with residual water in the solvent.

Data Summary: Predicted ¹H NMR (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

| H-2 | 8.5 - 8.8 | Singlet (s) |

| H-5 / H-8 | 7.8 - 8.2 | Doublet (d) |

| H-6 / H-7 | 7.3 - 7.7 | Multiplet (m) |

| Ar-OH | > 10.0 | Broad Singlet (br s) |

| COOH | > 12.0 | Broad Singlet (br s) |

¹³C NMR Spectral Interpretation (Predicted)

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.[7][8]

Data Summary: Predicted ¹³C NMR (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 175 | Quaternary, downfield |

| C-3 (bearing -OH) | 150 - 160 | Quaternary |

| C-8a / C-4a | 135 - 145 | Quaternary |

| C-2 / C-4 | 125 - 140 | Aromatic CH or Quaternary C |

| C-5 / C-6 / C-7 / C-8 | 115 - 130 | Aromatic CH |

Conclusion

The collective analysis using mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a robust and self-validating system for the characterization of this compound. MS confirms the molecular weight and key fragmentation, IR identifies the critical O-H and C=O functional groups, and NMR elucidates the precise arrangement of the carbon-hydrogen framework. This comprehensive spectral dataset serves as an essential reference for quality control, reaction monitoring, and regulatory submissions in scientific and industrial settings.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 4. PubChemLite - this compound (C10H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. This compound | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

The Unfolding Therapeutic Potential of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its vast chemical space, derivatives of 3-hydroxyquinoline-4-carboxylic acid are emerging as a particularly promising class of compounds with a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their anticancer and antimicrobial properties. We delve into the key mechanisms of action, present detailed experimental protocols for their biological characterization, and offer insights into the rational design of future therapeutic agents based on this versatile scaffold.

Introduction: The Significance of the this compound Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of synthetic drugs. The addition of a hydroxyl group at the C3 position and a carboxylic acid at the C4 position creates the this compound scaffold, a unique pharmacophore with distinct physicochemical properties that drive its biological interactions. This core structure has been identified in compounds exhibiting a range of activities, including antioxidant, anticancer, and antimicrobial effects.

The strategic placement of the hydroxyl and carboxylic acid groups allows for critical hydrogen bonding and metal chelation, often playing a pivotal role in the interaction with biological targets. Furthermore, the quinoline ring itself can participate in π-π stacking and hydrophobic interactions, contributing to the overall binding affinity of the molecule. The ease of substitution at various positions on the quinoline ring provides a rich platform for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, making them an attractive starting point for drug discovery programs.

Anticancer Activity: Targeting Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established mechanism of anticancer activity for quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is a mitochondrial enzyme that catalyzes a crucial step in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making DHODH an attractive target for cancer therapy.

By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. The 4-carboxylic acid moiety is critical for this activity, as it is believed to form a key salt bridge interaction within the enzyme's active site.[1]

Signaling Pathway: DHODH Inhibition and its Downstream Effects

References

The Serendipitous Spark: A Technical Guide to the Discovery and Enduring Legacy of Quinolone Carboxylic Acids

For researchers, scientists, and drug development professionals, understanding the lineage of a therapeutic class is not merely an academic exercise; it is a crucial component of informed innovation. The quinolone carboxylic acids, a cornerstone of antibacterial therapy, offer a compelling narrative of serendipity, systematic chemical refinement, and the perpetual challenge of microbial resistance. This guide provides an in-depth exploration of their discovery, historical evolution, and the foundational synthetic strategies that brought them from laboratory curiosities to life-saving medicines.

Part 1: From Unintended Side Reactions to a New Antibacterial Dawn

The story of quinolone carboxylic acids begins not with a targeted search for a new antibiotic, but as a fortunate accident during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were attempting to synthesize chloroquine when they isolated a byproduct from a chemical distillate.[1] This unexpected compound, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, was named nalidixic acid .[1] While structurally a naphthyridine, it is widely considered the progenitor of the entire quinolone antibiotic family.[1]

Initially, nalidixic acid demonstrated modest activity, primarily against Gram-negative bacteria, and was approved for clinical use in 1967 for the treatment of urinary tract infections (UTIs).[2][3] Its discovery, however, was a pivotal moment, establishing a new pharmacophore with a unique mechanism of action: the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[4]

The initial promise of nalidixic acid spurred the synthesis of over 10,000 analogues, though only a few, such as pipemidic acid, oxolinic acid, and cinoxacin, reached clinical practice in the 1970s, offering only marginal improvements.[1][5] A significant breakthrough was needed to expand the spectrum of activity and improve the pharmacokinetic properties of this nascent class of antibacterials.

Part 2: The Fluoroquinolone Revolution: A Tale of Systematic Innovation

The late 1970s and early 1980s marked a turning point with the advent of the fluoroquinolones . The strategic addition of a fluorine atom at the C-6 position of the quinolone ring and a piperazine ring at the C-7 position dramatically enhanced their antibacterial potency and broadened their spectrum of activity.[6] This led to the development of successive generations of fluoroquinolones, each with distinct advantages.

A Generational Leap Forward

The evolution of fluoroquinolones is often categorized into generations, reflecting their expanding antimicrobial coverage:

| Generation | Key Compounds | Year of Development/Introduction | Key Characteristics & Spectrum of Activity |

| First | Nalidixic Acid, Pipemidic Acid, Oxolinic Acid | 1962 (Nalidixic Acid) | Narrow spectrum, primarily against Gram-negative enteric bacilli. Used mainly for UTIs.[1] |

| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | 1978 (Norfloxacin), 1981 (Ciprofloxacin) | Introduction of fluorine at C-6. Expanded Gram-negative activity, including Pseudomonas aeruginosa. Some activity against Gram-positive cocci.[2][5][6] |

| Third | Levofloxacin, Sparfloxacin | Early 1990s | Improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[6] |

| Fourth | Moxifloxacin, Gemifloxacin, Trovafloxacin | Late 1990s - Early 2000s | Broad-spectrum activity, including enhanced Gram-positive coverage and activity against anaerobic bacteria.[6] |

This generational progression was the result of meticulous structure-activity relationship (SAR) studies, demonstrating the profound impact of specific chemical modifications on the biological activity of the quinolone scaffold.

Part 3: The Chemical Blueprint: Foundational Syntheses of the Quinolone Core

The construction of the quinoline ring system is a classic challenge in heterocyclic chemistry, with several named reactions providing the foundational routes to this important scaffold. For the synthesis of quinolone carboxylic acids, the Gould-Jacobs reaction has been particularly instrumental.

The Gould-Jacobs Reaction: A Pillar of Quinolone Synthesis

First reported in 1939, the Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylate core.[7][8] Subsequent hydrolysis and decarboxylation can yield the 4-quinolone.[7]

The causality behind this experimental choice lies in its versatility and efficiency in constructing the bicyclic quinolone framework from readily available starting materials. The high temperatures required for the cyclization step drive the reaction towards the formation of the thermodynamically stable aromatic ring system.

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Synthesis of Nalidixic Acid via a Modified Gould-Jacobs Approach

This protocol outlines the synthesis of nalidixic acid, the foundational quinolone carboxylic acid, starting from 2-amino-6-methylpyridine. This multi-step synthesis is a self-validating system, where the successful formation of each intermediate is crucial for the subsequent step.

Step 1: Condensation of 2-amino-6-methylpyridine with Diethyl Ethoxymethylenemalonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heating: Heat the reaction mixture to 90-100°C with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, diethyl 2-((6-methylpyridin-2-yl)amino)methylenemalonate, will often solidify upon cooling. The crude product can be purified by recrystallization from ethanol.[9]

Step 2: Thermal Cyclization

-

Reaction Setup: In a flask containing a high-boiling point solvent such as diphenyl ether, add the purified product from Step 1.

-

Heating: Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes. This high temperature is critical to drive the intramolecular cyclization.

-

Work-up: Cool the reaction mixture and add a non-polar solvent like hexane or petroleum ether to precipitate the cyclized product, ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Collect the solid by filtration and wash with the non-polar solvent.

Step 3: Saponification

-

Reaction Setup: Suspend the cyclized ester from Step 2 in a 10% aqueous solution of sodium hydroxide.

-

Heating: Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed to the corresponding carboxylic acid salt.

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., 2N HCl) to a pH of approximately 4-5. The 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid will precipitate out of solution. Collect the solid by filtration and wash with water.

Step 4: N-Alkylation

-

Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), dissolve the product from Step 3 and a base like potassium carbonate (2.0 eq).

-

Alkylation: Add ethyl iodide (1.2 eq) to the mixture and stir at room temperature or with gentle heating (50-60°C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into water to precipitate the final product, nalidixic acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Synthetic workflow for nalidixic acid.

Part 4: Mechanism of Action and the Rise of Resistance

The therapeutic efficacy of quinolone carboxylic acids stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately cell death.[4]

Caption: Mechanism of action of quinolone antibiotics.

However, the widespread use of quinolones has inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance include:

-

Target-site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV reduce the binding affinity of quinolones.

-

Reduced intracellular concentration: This can occur through decreased uptake due to modifications in porin channels or increased efflux via multidrug resistance pumps.

-

Plasmid-mediated resistance: The acquisition of genes that produce proteins capable of protecting the target enzymes or modifying the quinolone drug.

Conclusion

The journey of quinolone carboxylic acids, from an unexpected laboratory finding to a vast and vital class of antibiotics, is a testament to the power of scientific inquiry and iterative drug design. For the modern researcher, this history provides not only a rich source of foundational knowledge but also a cautionary tale about the ever-present challenge of antimicrobial resistance. A thorough understanding of their discovery, synthesis, and mechanism of action is indispensable for the development of the next generation of antibacterial agents that can overcome existing resistance mechanisms and address the unmet medical needs of the future.

References

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

- 9. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]

A Professional Guide to 3-Hydroxyquinoline-4-carboxylic Acid: Synthesis, Properties, and Applications as a Versatile Chemical Intermediate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-hydroxyquinoline-4-carboxylic acid (CAS: 118-13-8), a heterocyclic compound of significant interest to the scientific community. While structurally an isomer of the well-known neuromodulator kynurenic acid, this molecule has carved out its own importance as a versatile chemical intermediate. Its unique scaffold is leveraged in the synthesis of advanced materials and, most notably, in the development of novel therapeutic agents. This document details the compound's physicochemical properties, presents a validated laboratory-scale synthesis protocol, explores its critical role as a building block in drug discovery—particularly in creating high-affinity ligands for targeted drug delivery—and provides essential biological context by examining the related kynurenine pathway. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize the synthetic potential of this compound.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets. Within this class, this compound emerges as a particularly valuable intermediate. The presence of the hydroxyl and carboxylic acid groups at positions 3 and 4, respectively, offers multiple reactive handles for synthetic modification, allowing for the systematic exploration of chemical space in drug design and materials science.

This guide serves as a technical resource, moving beyond basic data to explain the causality behind synthetic choices and to highlight field-proven applications. We will delve into a robust synthesis method, showcase its application in cutting-edge drug development, and provide the necessary safety and handling information to ensure its effective and responsible use in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of a chemical intermediate's properties and hazards is fundamental to its successful application.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.[1][2]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Hydroxycinchoninic acid |

| CAS Number | 118-13-8[1] |

| Molecular Formula | C₁₀H₇NO₃[1][2] |

| Molecular Weight | 189.17 g/mol [1][2] |

| Appearance | Solid |

| InChI Key | MXNVEJDRXSFZQB-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O[1] |

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.

-

GHS Hazard Statements :

-

Precautionary Statements :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

Synthesis of this compound

The construction of the quinoline core can be achieved through several named reactions, including the Doebner, Combes, and Conrad-Limpach syntheses.[5][6] A reliable and well-documented method for preparing this compound specifically involves the condensation of isatin with an α-keto acid, such as chloropyruvic acid. This approach provides the desired product in good yields from readily available starting materials.[7]

Detailed Synthetic Protocol: Condensation of Isatin with Chloropyruvic Acid

This protocol is adapted from a procedure reported in Organic Syntheses, a trusted source for validated chemical preparations.[7] The causality for key steps is explained to provide deeper insight.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment:

-

Isatin

-

Chloropyruvic acid

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Decolorizing carbon

-

Concentrated aqueous ammonia

-

Three-necked round-bottom flask with mechanical stirrer, dropping funnel, and gas outlet

-

Standard glassware for filtration and purification

-

Nitrogen gas supply

Step-by-Step Methodology:

-

Preparation of the Reaction Medium: In a three-necked flask equipped with a mechanical stirrer, add a solution of sodium hydroxide in water. The basic medium is critical as it deprotonates isatin, forming the isatide anion required to initiate the reaction.

-

Inert Atmosphere: Flush the flask with nitrogen and maintain a positive nitrogen atmosphere throughout the reaction. This is a precautionary measure to prevent potential side reactions from atmospheric oxygen, ensuring a cleaner product profile.

-

Addition of Isatin: Add isatin to the stirred sodium hydroxide solution. Continue stirring until it is fully dissolved.

-

Controlled Addition of Chloropyruvic Acid: While maintaining the temperature at 20–25°C with a water bath, add chloropyruvic acid dropwise from a dropping funnel over a period of approximately 2 hours. This slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.

-

Reaction Period: After the addition is complete, continue stirring for an additional hour. Then, stop the stirring and nitrogen flow, stopper the flask, and allow the mixture to stand at room temperature for 6 days. This extended period allows the condensation and subsequent ring-closure reaction to proceed to completion.

-

Isolation of the Crude Product: After the 6-day period, filter the reaction mixture. Acidify the filtrate with concentrated hydrochloric acid. The resulting precipitate is the crude this compound. Collect this solid by filtration.

-

Purification:

-

Suspend the crude product in water and dissolve it by adding the minimum amount of concentrated HCl.

-

Treat the solution with decolorizing carbon to remove colored impurities and filter.

-

Add concentrated aqueous ammonia dropwise to the filtrate to precipitate the purified product. The change in pH reduces the solubility of the zwitterionic product, causing it to crystallize.

-

Collect the purified solid by filtration, wash with water, and dry thoroughly.

-

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry. The expected decomposition point is around 219–220°C.[7]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

Diagram 2: Experimental Workflow for Synthesis

Caption: A generalized workflow for the laboratory synthesis and validation of the target compound.

Role as a Chemical Intermediate

The synthetic utility of this compound is rooted in its reactive functional groups, which serve as anchor points for building more complex molecules.

In Targeted Drug Delivery

A groundbreaking application of this intermediate is in the development of ligands for the asialoglycoprotein receptor (ASGPR).[8]

-

The Target: ASGPR is a C-type lectin highly expressed on the surface of liver cells (hepatocytes). Its biological function is to clear specific glycoproteins from circulation. This high, tissue-specific expression makes it an ideal target for delivering therapeutic agents directly to the liver, potentially increasing efficacy while minimizing off-target side effects.[8]

-

Ligand Development: Researchers have synthesized a series of derivatives using this compound as the core scaffold. Through in silico screening followed by chemical synthesis, they developed novel ligands with exceptionally high affinity for ASGPR.[8]

-

Field-Proven Insight: Surface plasmon resonance (SPR) spectroscopy confirmed that these derivatives exhibit strong binding affinities, with dissociation constants (K_D) in the nanomolar range (0.1 - 30 nM). This affinity significantly surpasses that of native ligands like N-acetylgalactosamine. The quinoline-4-carboxylic acid moiety is now considered a highly efficient and cost-effective vector for targeted drug delivery to hepatocytes.[8]

In the Development of Bioactive Agents

The quinoline scaffold is also explored for other therapeutic properties. A recent study involved the design and synthesis of new 2- and this compound derivatives that were evaluated for their antioxidant activity. Several of the synthesized compounds demonstrated good activity in the ABTS assay, indicating their potential to neutralize free radicals.[9] This highlights the scaffold's utility in developing agents to combat oxidative stress, which is implicated in numerous diseases.

Potential in Material Science and Dyes

While direct applications for this compound in this area are less documented, the closely related derivative, 3-hydroxy-2-methyl-4-quinolinecarboxylic acid, is explicitly used as an intermediate for producing disperse and solvent dyes.[10][11] Its quinoline structure is also considered valuable for creating advanced materials like those used in OLEDs.[10] This strongly suggests that the core this compound scaffold possesses the requisite chemical and photophysical properties to be a valuable building block in materials science innovation.

Biological Context: An Isomer of Kynurenic Acid

To fully appreciate the chemical space occupied by this compound, it is essential to understand its relationship to its famous isomer, kynurenic acid (KYNA). KYNA is 4-hydroxyquinoline-2-carboxylic acid, and it is a critical endogenous metabolite produced from the degradation of the essential amino acid L-tryptophan.[12][13]

The Kynurenine Pathway

Approximately 95% of dietary tryptophan not used for protein synthesis is metabolized through the kynurenine pathway.[12][13] This multi-step cascade is the primary source of endogenous KYNA. The pathway is initiated by the enzymes TDO or IDO, which convert tryptophan to kynurenine. Kynurenine then stands at a metabolic branch point, where it can be irreversibly transaminated by kynurenine aminotransferases (KATs) to form KYNA.[14]

Biological Roles of Kynurenic Acid

KYNA is a potent neuromodulator and immunomodulator.[12][14]

-

Neuromodulation: It is the only known endogenous antagonist of the glycine co-agonist site of the NMDA receptor and also antagonizes the α7-nicotinic acetylcholine receptor.[15] Through these actions, it modulates glutamatergic and cholinergic neurotransmission. Abnormally high levels of KYNA in the brain have been linked to the cognitive impairments seen in schizophrenia.[12][13]

-

Immunomodulation: KYNA influences the immune system by activating the G-protein-coupled receptor 35 (GPR35) and acting as a ligand for the aryl hydrocarbon receptor (AhR).[14][16]

Understanding this pathway provides crucial context for drug developers, as synthetic quinoline derivatives may interact with these or related biological targets.

Diagram 3: The Kynurenine Pathway to Kynurenic Acid

Caption: Simplified schematic of the biosynthesis of kynurenic acid from L-tryptophan.

Conclusion and Future Outlook